(2,6-Dichlorophenyl)trimethylsilane (CAS 20082-66-0): A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Synthetic Applications
(2,6-Dichlorophenyl)trimethylsilane (CAS 20082-66-0): A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Synthetic Applications
Executive Summary
(2,6-Dichlorophenyl)trimethylsilane is a highly specialized organosilane that serves as a critical, sterically hindered building block in advanced organic synthesis and active pharmaceutical ingredient (API) development. By leveraging the unique electronic and steric properties of the trimethylsilyl (TMS) group flanked by two electronegative chlorine atoms, this compound acts as a highly selective precursor for complex 2,6-disubstituted aromatic systems. This whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its synthesis via directed ortho metalation (DoM), and its primary application in electrophilic ipso-desilylation.
Physicochemical Profiling & Structural Analysis
Understanding the physical and structural parameters of (2,6-Dichlorophenyl)trimethylsilane is essential for predicting its behavior in complex reaction matrices.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, validated by authoritative chemical databases ([1], ):
| Property | Value |
| Chemical Name | (2,6-Dichlorophenyl)trimethylsilane |
| CAS Number | 20082-66-0 |
| Molecular Formula | C |
| Molecular Weight | 219.18 g/mol |
| Monoisotopic Mass | 218.0085 Da |
| SMILES String | C(C)C1=C(Cl)C=CC=C1Cl |
| InChIKey | IDQZIBONBKMSJJ-UHFFFAOYSA-N |
Structural Causality and Reactivity Profiling
The molecule features a bulky trimethylsilyl (TMS) group positioned directly between two ortho-chlorine atoms.
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Steric Shielding: The combined van der Waals radii of the TMS group and the adjacent chlorine atoms create a highly congested microenvironment. This steric bulk effectively shields the aromatic ring from non-specific electrophilic aromatic substitution (EAS), preventing unwanted side reactions.
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Electronic Activation (
-Silicon Effect): While the ring is sterically protected, the ipso-carbon (the carbon attached to the silicon) is electronically activated. During an electrophilic attack, the silicon atom stabilizes the adjacent positive charge buildup in the transition state (the Wheland intermediate) via hyperconjugation—a phenomenon known as the -silicon effect. This dictates that incoming electrophiles will exclusively target the ipso-position.
Synthetic Methodologies: Directed Ortho Metalation (DoM)
The synthesis of (2,6-dichlorophenyl)trimethylsilane relies on the Directed Ortho Metalation (DoM) of 1,3-dichlorobenzene. Direct silylation of unactivated benzenes is impossible; therefore, a strong base must be used to generate an organolithium intermediate.
Mechanistic Workflow
Caption: Workflow for the synthesis of (2,6-Dichlorophenyl)trimethylsilane via directed ortho metalation.
Step-by-Step Protocol: Synthesis of (2,6-Dichlorophenyl)trimethylsilane
Causality of Experimental Choices: The synergistic inductive (-I) effects of the two chlorine atoms render the C2-proton of 1,3-dichlorobenzene highly acidic. Tetrahydrofuran (THF) is chosen as the solvent because its oxygen atoms coordinate to the lithium cation, breaking down n-butyllithium (n-BuLi) hexamers into highly reactive monomers. The reaction MUST be kept at -78°C; at warmer temperatures, the 2,6-dichlorophenyllithium intermediate will eject LiCl to form a highly destructive benzyne intermediate.
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System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon to ensure a strictly anhydrous environment.
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Substrate Dissolution: Dissolve 1.0 equivalent of 1,3-dichlorobenzene in anhydrous THF (0.5 M concentration) and cool the mixture to -78°C using a dry ice/acetone bath.
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Lithiation: Dropwise add 1.05 equivalents of n-BuLi (typically 1.6 M in hexanes) over 30 minutes.
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Self-Validating Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange, confirming the successful formation of the 2,6-dichlorophenyllithium species.
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Electrophilic Quench: Stir for 1 hour at -78°C, then add 1.2 equivalents of freshly distilled Trimethylsilyl chloride (TMSCl) dropwise.
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Thermal Equilibration: Remove the cooling bath and allow the reaction to slowly warm to room temperature (20°C) over 2 hours.
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Self-Validating Checkpoint: A fine white precipitate (LiCl) will form in the flask, serving as visual confirmation that the substitution event has occurred and the TMS group has been installed.
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Workup: Quench the reaction with saturated aqueous NH
Cl, extract with diethyl ether, dry over anhydrous MgSO , and concentrate under reduced pressure. Purify via vacuum distillation.
Reactivity & Applications in Organic Synthesis
The primary synthetic utility of (2,6-dichlorophenyl)trimethylsilane is its role as a traceless directing group for the synthesis of highly congested halobenzenes, most notably 2,6-dichloroiodobenzene ([2]). Direct iodination of 1,3-dichlorobenzene is notoriously unselective and low-yielding due to extreme steric hindrance at the C2 position and competing para-substitution. The TMS group circumvents this by forcing an electrophilic ipso-desilylation.
Mechanism of Electrophilic Ipso-Desilylation
Caption: Mechanism of electrophilic ipso-desilylation yielding 2,6-dichloroiodobenzene.
Step-by-Step Protocol: Synthesis of 2,6-Dichloroiodobenzene
Causality of Experimental Choices:
Iodine monochloride (ICl) is utilized instead of diatomic iodine (
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Preparation: Dissolve 1.0 equivalent of (2,6-dichlorophenyl)trimethylsilane in anhydrous DCM (0.2 M).
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Electrophilic Activation: Cool the solution to 0°C. Shield the reaction flask from light using aluminum foil to prevent radical side reactions.
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Ipso-Substitution: Dropwise add 1.1 equivalents of a 1.0 M solution of ICl in DCM.
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Self-Validating Checkpoint: The reaction mixture will initially turn deep brown/purple upon the addition of ICl. As the electrophilic attack proceeds and the ICl is consumed, the color will progressively fade to a pale yellow. Complete decolorization indicates the reaction has reached its endpoint.
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Desilylation & Workup: Stir for 2 hours at room temperature. Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na
S O ) to destroy any unreacted ICl. Extract the organic layer, wash with brine, dry over Na SO , and concentrate. The resulting 2,6-dichloroiodobenzene can be purified by recrystallization from ethanol.
Analytical Validation Protocols
To ensure the integrity of the synthesized (2,6-dichlorophenyl)trimethylsilane, the following analytical checkpoints must be met:
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H NMR (400 MHz, CDCl
): A dominant, sharp singlet integrating to 9 protons will appear at ~0.4 ppm, confirming the presence of the intact TMS group. A multiplet integrating to 3 protons will appear in the aromatic region (7.1–7.3 ppm), corresponding to the meta and para protons. -
C NMR (100 MHz, CDCl
): The TMS carbons will appear highly shielded at ~0–2 ppm. The ipso-carbon (C2) attached to the silicon will be distinctively shifted compared to standard aromatic carbons due to the electropositive nature of silicon. -
GC-MS (EI): The mass spectrum will show a molecular ion peak [
] at m/z 218. Due to the presence of two chlorine atoms, the spectrum will display a characteristic isotopic cluster (M, M+2, M+4) in a strict 9:6:1 intensity ratio, validating the C H Cl Si formula.
References
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PubChem, National Center for Biotechnology Information. "(2,6-Dichlorophenyl)trimethylsilane; CID 4349666". PubChemLite Database. Available at:[Link]
